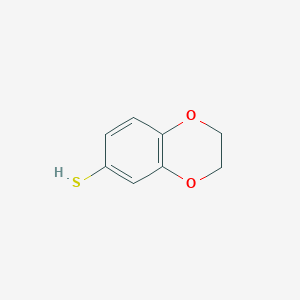

3,4-(Ethylenedioxy)thiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTXRGFHGWXIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374514 | |

| Record name | 3,4-(Ethylenedioxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247228-28-0 | |

| Record name | 3,4-(Ethylenedioxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-(Ethylenedioxy)thiophenol: Synthesis, Properties, and Applications

Abstract: 3,4-(Ethylenedioxy)thiophenol (EDOT-SH), a thiol-functionalized derivative of the renowned 3,4-ethylenedioxythiophene (EDOT) monomer, represents a critical molecular building block for advanced materials science.[1] Its unique structure, combining the electron-rich, polymerizable EDOT core with a thiol group capable of forming strong covalent bonds with noble metal surfaces, enables the creation of highly functional interfaces. This guide provides an in-depth examination of the primary synthesis route for EDOT-SH, details its key physicochemical properties, and explores its applications in creating conductive self-assembled monolayers (SAMs) for bioelectronics, sensing, and advanced drug delivery systems. This document is intended for researchers and professionals in chemistry, materials science, and drug development, offering field-proven insights into the molecule's synthesis and use.

Synthesis of this compound

The most reliable and direct method for synthesizing this compound is through the regioselective functionalization of the EDOT monomer. The strategy involves a two-step process: deprotonation (lithiation) at one of the thiophene's α-positions, followed by quenching the resulting organolithium intermediate with an electrophilic sulfur source.

Mechanistic Rationale

The synthesis hinges on the pronounced acidity of the protons at the 2- and 5-positions of the thiophene ring within the EDOT molecule. This acidity is sufficient for deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction is performed under strictly anhydrous conditions and at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.

Once formed, this intermediate is a potent nucleophile. Its reaction with elemental sulfur (S₈) results in the formation of a lithium thiolate salt. Subsequent acidic workup protonates the thiolate, yielding the final this compound product. This approach is a well-established method for introducing thiol groups onto thiophene rings.[2]

Detailed Experimental Protocol

Reaction: EDOT to this compound via Lithiation and Sulfur Quenching

Materials:

-

3,4-Ethylenedioxythiophene (EDOT) (CAS: 126213-50-1)[1]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Elemental Sulfur (S₈), powder

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: Add 3,4-Ethylenedioxythiophene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the EDOT in anhydrous THF (approx. 0.1 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

-

Sulfur Quenching: In a separate flask, suspend elemental sulfur (1.2 eq) in a small amount of anhydrous THF. Rapidly add this sulfur slurry to the reaction mixture at -78 °C. The reaction is often instantaneous. Allow the mixture to stir at -78 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Workup: Quench the reaction by slowly adding 1 M HCl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 3,4-(Ethylenedioy)thiophenol as a stable oil or low-melting-point solid.

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of EDOT-SH.

Physicochemical Properties

The introduction of the thiol group modifies the properties of the parent EDOT molecule, particularly its reactivity and electrochemical behavior. While a comprehensive dataset for EDOT-SH is not consolidated in a single source, its properties can be reliably inferred from data on its precursor and related functionalized derivatives.[3]

| Property | Value / Description | Source(s) |

| IUPAC Name | 2,3-dihydrothieno[3,4-b][1][4]dioxine-5-thiol | [1] |

| Molecular Formula | C₆H₆O₂S₂ | - |

| Molar Mass | 174.24 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting-point solid. | - |

| Solubility | Soluble in common organic solvents such as THF, dichloromethane, ethyl acetate, and acetone. | - |

| ¹H-NMR Spectroscopy | Predicted (CDCl₃, 400 MHz): δ ~6.5 (s, 1H, thiophene-H), 4.2-4.3 (m, 4H, -OCH₂CH₂O-), ~3.4 (s, 1H, -SH). The thiol proton shift can vary with concentration and solvent. | [3] |

| ¹³C-NMR Spectroscopy | Key predicted shifts include those for the ethylenedioxy carbons (~65 ppm) and four distinct thiophene carbons, with the carbon bearing the thiol group being significantly shifted. | [5] |

| FT-IR Spectroscopy | Expected characteristic peaks: S-H stretch (weak) around 2550-2600 cm⁻¹, C-S stretch around 600-800 cm⁻¹, and strong C-O-C stretches from the dioxine ring around 1050-1250 cm⁻¹. | [6] |

| Electrochemical Oxidation | The onset oxidation potential is expected to be slightly higher than that of EDOT (approx. +0.8 to +1.0 V vs Ag/AgCl) due to the mildly deactivating nature of the thiol group. | [7] |

Key Applications and Field-Proven Insights

The dual functionality of EDOT-SH makes it a versatile platform molecule. The EDOT moiety can be electrochemically or chemically polymerized to form the highly conductive polymer PEDOT, while the thiol group provides a robust anchor to surfaces, particularly gold.[8]

Self-Assembled Monolayers (SAMs)

The primary application of EDOT-SH is in the formation of SAMs on gold substrates.[9][10] The strong, spontaneous covalent bond between sulfur and gold creates a dense, ordered molecular monolayer.[11] This process transforms a standard gold electrode into a functionalized surface with the specific electronic properties of the EDOT headgroup.

-

Trustworthiness: The formation of a stable SAM can be verified using electrochemical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).[12] A well-formed EDOT-SH monolayer will exhibit characteristic redox peaks corresponding to the EDOT unit and will alter the charge-transfer resistance of the electrode surface.

Conductive and Addressable Surfaces

Once the EDOT-SH SAM is formed, it can be used as a "priming" layer for the electropolymerization of additional EDOT from solution. This creates a covalently attached, highly conductive PEDOT film on the electrode. This bottom-up fabrication method offers superior adhesion and electrical contact compared to drop-casted or spin-coated polymer films.

Applications in Biosensors and Drug Development

The ability to create stable, conductive, and functionalizable surfaces is highly valuable in the life sciences.

-

Biosensors: The PEDOT surface can be further functionalized (e.g., with antibodies or DNA aptamers) to create highly sensitive electrochemical biosensors. The conductive nature of the polymer enhances signal transduction.

-

Drug Delivery & Bioconjugation: EDOT-SH can act as a molecular linker. Thiol groups are widely used in "click chemistry" reactions, such as thiol-maleimide coupling, to attach biomolecules or drug payloads to surfaces or nanoparticles.[13] EDOT-functionalized nanoparticles could enable controlled release triggered by an electrical stimulus.

Structure-Application Relationship Diagram

Caption: Relationship between EDOT-SH's structure and its applications.

Conclusion

This compound is a pivotal molecule for interfacing soft, organic electronic materials with traditional inorganic substrates. Its synthesis, while requiring careful handling of air-sensitive reagents, is straightforward and based on fundamental organometallic principles. The resulting compound provides a powerful tool for fabricating robust, conductive surfaces with applications ranging from high-sensitivity biosensors to novel platforms for controlled drug release. The continued development of functionalized EDOT monomers like EDOT-SH will undoubtedly accelerate innovation in bioelectronics and advanced materials.

References

- 3,4-Ethylenedioxythiophene. Wikipedia. [URL: https://en.wikipedia.org/wiki/3,4-Ethylenedioxythiophene]

- Synthesis of 3,4-ethylenedioxythiophene (EDOT). Suzhou Yacoo Science Co., Ltd. [URL: https://www.yacoo.com/events/synthesis-of-3-4-ethylenedioxythiophene-edot/]

- Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Bioengineering and Biotechnology. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2016.00031/full]

- CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene. Google Patents. [URL: https://patents.google.

- CN101429205B - The preparation method of 3,4-ethylenedioxythiophene. Google Patents. [URL: https://patents.google.

- ¹H-NMR spectrum (in CDCl₃) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-in-CDCl-3-of-2-carbaldehyde-3-4-ethylenedioxythiophene-EDOT_fig1_281482810]

- 3,4-Ethylenedioxythiophene (EDOT) End-Group Functionalized Poly-ε-caprolactone (PCL): Self-Assembly in Organic Solvents and Its Coincidentally Observed Peculiar Behavior in Thin Film and Protonated Media. MDPI. [URL: https://www.mdpi.com/2073-4360/13/11/1798]

- Self-assembled monolayers of thiophenol on gold as a novel substrate for surface-enhanced infrared absorption. DigitalCommons@URI. [URL: https://digitalcommons.uri.edu/chm_facpubs/11/]

-

(Z)-5-(3,4,5-Trimethoxystyryl)-2,3-dihydrothieno[3,4-b][1][4]dioxine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960920/]

- pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. University of Groningen Research Portal. [URL: https://research.rug.

- Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. MDPI. [URL: https://www.mdpi.com/1424-8220/22/19/7594]

- The electrochemical degradation of poly(3,4-ethylenedioxythiophene) films electrodeposited from aqueous solutions. [URL: https://www.researchgate.

- Synthesis of 2,3-Dihydrothieno[2,3- b ]-1,4-dithiine, 2,3-Dihydrothieno-[3,2- b ]-1,4-oxathiine, 2,3-Dihydrothieno[2,3- b ]-1,4-oxathiine and Their Transformation into Corresponding End-Capped Oligomers. ResearchGate. [URL: https://www.researchgate.net/publication/244799797_Synthesis_of_23-Dihydrothieno23-b-14-dithiine_23-Dihydrothieno-32-b-14-oxathiine_23-Dihydrothieno23-b-14-oxathiine_and_Their_Transformation_into_Corresponding_End-Capped_Oligomers]

- Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation. ResearchGate. [URL: https://www.researchgate.

- Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. Materials Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ma/d2ma00356b]

- Self Assembled and Electrochemically Deposed Layers of Thiols on Gold Compared with Electrochemical Impedance Spectroscopy and Atomic Force Microscopy. CNR-IRIS. [URL: https://iris.cnr.it/handle/11319/327808]

- 3,4-Ethylenedioxythiophene | C6H6O2S | MD Topology | NMR | X-Ray. ATB - Automated Topology Builder.

-

2,3-Dihydrothieno[3,4-b][1][4]dioxin-5-ylmethanol, ≥97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.ca/ca/en/catalog/product.html?productId=AC429450050]

-

2,3-Dihydrothieno[3,4-b][1][4]dioxine-5-carboxylic acid AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653249]

- Nonlinear Behavior during the Electrochemical Oxidation of Thiols. ResearchGate. [URL: https://www.researchgate.

- Forming a SAM on a gold electrode. Zimmer & Peacock. [URL: https://www.zimmerpeacock.com/2019/07/29/forming-a-sam-on-a-gold-electrode/]

- Lithiation mechanism of sulfur surfaces during discharge of Li–S batteries from quantum chemical calculations. Energy Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ey/d3ey00257a]

- Synthesis of Thienothiophenes. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/35815]

- The optimized structure of (3,4-ethylenedioxy thiophene) monomer calculated at B3LYP/CEP-31G. ResearchGate. [URL: https://www.researchgate.

- 3,4-ETHYLENEDILSULFANYLTHIOPHENE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/AXhO9alEFv]

Sources

- 1. 3,4-Ethylenedioxythiophene - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. "Self-assembled monolayers of thiophenol on gold as a novel substrate f" by John A. Seelenbinder, Chris W. Brown et al. [digitalcommons.uri.edu]

- 9. research.rug.nl [research.rug.nl]

- 10. mdpi.com [mdpi.com]

- 11. zimmerpeacocktech.com [zimmerpeacocktech.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Electrochemical Properties of 3,4-Ethylenedioxythiophene (EDOT)

An important clarification regarding the topic: Comprehensive, publicly available research literature and detailed datasets for 3,4-(Ethylenedioxy)thiophenol (the thiol derivative) are exceptionally scarce. This compound is primarily a niche chemical for creating self-assembled monolayers. However, the vast body of scientific work and industrial application is focused on its closely related, foundational precursor: 3,4-Ethylenedioxythiophene (EDOT) .

Given the audience of researchers and drug development professionals, this guide has been structured to focus on EDOT, the monomer that is central to the synthesis of the highly significant conductive polymer, PEDOT. This approach provides a technically deep and practical resource that aligns with the core scientific interest in the 3,4-ethylenedioxythiophene chemical family.

Introduction: The Foundational Monomer for a Conductive Polymer Revolution

3,4-Ethylenedioxythiophene (EDOT) is an organosulfur compound that serves as the indispensable monomer for Poly(3,4-ethylenedioxythiophene) (PEDOT), one of the most successful and widely utilized conductive polymers in modern science and technology.[1] The unique molecular architecture of EDOT—a thiophene ring fused with an electron-donating ethylenedioxy group—is the primary reason for the exceptional properties of its corresponding polymer, PEDOT. These properties include high electrical conductivity, superior environmental and electrochemical stability, and high transparency in its conductive state.[1][2]

This combination has made PEDOT a material of choice for a vast range of applications, including organic light-emitting diodes (OLEDs), photovoltaics, transparent electrodes, supercapacitors, and, critically for the target audience, bioelectronics and drug delivery systems.[3][4][5] Understanding the fundamental physical and electrochemical properties of the EDOT monomer is therefore paramount to controlling the synthesis and tailoring the performance of PEDOT-based materials for advanced applications. This guide provides a detailed examination of EDOT's core characteristics and the experimental methodologies used to evaluate them.

Section 1: Molecular Structure and Synthesis Overview

The structure of EDOT is key to its function. The ethylenedioxy bridge planarizes the molecule and its electron-donating nature lowers the oxidation potential of the thiophene ring, making it easier to polymerize compared to unsubstituted thiophene. This lower oxidation potential also contributes to the enhanced stability of the resulting polymer, as PEDOT can be switched between its conductive (doped) and insulating (dedoped) states at relatively low potentials, avoiding irreversible degradation.[2][6]

Several synthetic routes for EDOT have been established, often starting from C4 precursors or thiophene derivatives.[7][8] A common commercial method involves the reaction of 3,4-dimethoxythiophene with ethylene glycol.[7] The purity of the synthesized EDOT is a critical parameter, as impurities can terminate polymerization and degrade the electronic properties of the final PEDOT film.

Section 2: Physical and Spectroscopic Properties

A thorough characterization of the monomer is the first step in any polymerization workflow. The physical and spectroscopic data for EDOT provide a baseline for purity and identity confirmation.

Summary of Physical Properties

The key physical constants for 3,4-Ethylenedioxythiophene are summarized below. These values are essential for handling, storage, and stoichiometric calculations in experimental setups.

| Property | Value | Reference |

| Chemical Formula | C₆H₆O₂S | [8] |

| Molar Mass | 142.17 g·mol⁻¹ | [8] |

| Appearance | Colorless to light yellow viscous liquid | [8] |

| Density | 1.331 g/cm³ at 25 °C | [8][9] |

| Melting Point | 10.5 °C | [8] |

| Boiling Point | 225 °C | [8] |

| Solubility in Water | 2.1 g/L | [8] |

| Flash Point | 104 °C | [8] |

Spectroscopic Characterization Profile

Spectroscopic analysis provides an irrefutable fingerprint of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity. For EDOT in CDCl₃, the two protons on the thiophene ring typically appear as a singlet around 6.4 ppm, while the four protons of the ethylenedioxy bridge appear as a singlet around 4.2 ppm.[10][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify functional groups. Key vibrational modes for EDOT include C-S stretching in the thiophene ring (approx. 690-980 cm⁻¹), C=C and C-C stretching from the thiophene ring (approx. 1340-1520 cm⁻¹), and the characteristic C-O-C stretching of the ethylenedioxy group (approx. 1060-1090 cm⁻¹).[12][13]

-

UV-Visible (UV-Vis) Spectroscopy : In solution, EDOT typically exhibits an absorption maximum in the UV range. However, upon polymerization to PEDOT, a significant change occurs. The neutral (dedoped) polymer is dark blue with a strong absorption around 600-750 nm, while the oxidized (doped) polymer becomes highly transparent in the visible range, a property known as electrochromism.[14][15]

Section 3: Electrochemical Properties and Electropolymerization

The most significant property of EDOT is its ability to be electrochemically polymerized to form a conductive PEDOT film directly onto an electrode surface. This process is precise, clean (requires no external chemical oxidants), and allows for the creation of thin, uniform films with controlled thickness.

The Mechanism of Electropolymerization

The process begins with the application of an anodic potential to a working electrode submerged in a solution containing the EDOT monomer and a supporting electrolyte.

-

Oxidation : The EDOT monomer is oxidized at the electrode surface to form a radical cation.[2][3]

-

Dimerization & Propagation : These radical cations couple, eliminating protons, to form dimers, trimers, and ultimately long polymer chains.

-

Deposition and Doping : As the polymer becomes insoluble in the solvent, it deposits onto the electrode surface. The polymer is formed in its oxidized, conductive state, and the anions from the supporting electrolyte (e.g., ClO₄⁻, PSS⁻) are incorporated into the film to balance the positive charge on the polymer backbone. These incorporated anions are known as dopants.[2]

Experimental Protocol: Cyclic Voltammetry for PEDOT Film Deposition

Cyclic Voltammetry (CV) is the preferred technique for both studying the redox behavior of EDOT and for depositing high-quality PEDOT films. It allows for precise control over the polymerization potential and provides real-time feedback on the film's growth.

Expert Causality : The choice of a three-electrode system is critical for accurate potential control, preventing unwanted side reactions. The working electrode (e.g., Indium Tin Oxide (ITO), Glassy Carbon, Gold) provides the surface for deposition. A non-polar aprotic solvent like acetonitrile is often chosen because it has a wide electrochemical window and solubilizes the monomer and electrolyte without interfering with the reaction.[6] The supporting electrolyte is non-negotiable; it provides ionic conductivity to the solution and, crucially, the counter-ions (dopants) that stabilize the conductive state of the PEDOT film.[3][4]

Step-by-Step Methodology:

-

Electrolyte Solution Preparation : Prepare a solution of 0.1 M supporting electrolyte (e.g., Lithium Perchlorate, LiClO₄) in anhydrous acetonitrile. Add 0.01 M EDOT monomer to this solution.[6] Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can cause parasitic reactions.

-

Electrochemical Cell Assembly : Assemble a three-electrode cell consisting of:

-

Working Electrode (WE) : A clean ITO-coated glass slide or a polished glassy carbon electrode.

-

Reference Electrode (RE) : Ag/AgCl in a suitable salt solution.

-

Counter Electrode (CE) : A platinum wire or mesh.

-

-

Cyclic Voltammetry Execution :

-

Film Characterization : After deposition, rinse the electrode with clean acetonitrile to remove unreacted monomer. The resulting PEDOT film can then be characterized in a fresh, monomer-free electrolyte solution to study its redox activity and stability.

Data Interpretation : During the first anodic sweep, a sharp increase in current will be observed at the onset oxidation potential of EDOT (typically around +1.1 to +1.3 V).[16] In subsequent cycles, new redox peaks will appear at lower potentials, corresponding to the doping and dedoping of the deposited PEDOT film. The current in these peaks will increase with each cycle, which is the classic signature of a conductive polymer film growing on the electrode surface.[6]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow from material preparation to final characterization of the electrodeposited polymer film.

Caption: Workflow for EDOT electropolymerization and PEDOT film characterization.

Section 4: Safety and Handling

As a laboratory chemical, 3,4-Ethylenedioxythiophene requires careful handling.

-

Hazards : EDOT is harmful if swallowed or in contact with skin and causes serious eye irritation.[9][17][18] It is also considered harmful to aquatic life with long-lasting effects.[9][18]

-

Personal Protective Equipment (PPE) : Always wear protective gloves (nitrile or butyl rubber), safety glasses with side shields or goggles, and a lab coat.[9][17]

-

Handling : Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[9]

-

Storage : Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up.[9]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[9][18]

Section 5: References

-

Wikipedia. (n.d.). Poly(3,4-ethylenedioxythiophene). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Ethylenedioxythiophene. Retrieved from [Link]

-

Suzhou Yacoo Science Co., Ltd. (2017, October 17). Synthesis of 3,4-ethylenedioxythiophene (EDOT). Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Ethylenedioxythiophene. Retrieved from [Link]

-

Guo, Q., et al. (2021). Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization. Frontiers in Chemistry. Retrieved from [Link]

-

Lang, G. G., & Inzelt, G. (n.d.). The electrochemical degradation of poly(3,4-ethylenedioxythiophene) films electrodeposited from aqueous solutions. Electrochimica Acta.

-

ResearchGate. (n.d.). Scientific importance, properties and growing applications of poly(3,4-ethylenedioxythiophene). Retrieved from [Link]

-

Martin, D. C., et al. (2016). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. Polymers. Retrieved from [Link]

-

ResearchGate. (2021, October 29). Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization. Retrieved from [Link]

-

Guo, Q., et al. (2021). Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization. PMC - NIH. Retrieved from [Link]

-

Google Patents. (n.d.). CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene. Retrieved from

-

ResearchGate. (n.d.). Electropolymerisation of 3,4-ethylenedioxythiophene in aqueous solutions. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Electrochemical copolymerization of 3,4-ethylenedioxythiophene and dithienothiophene: influence of feed ratio on electrical, optical and electrochromic properties. RSC Advances. Retrieved from [Link]

-

Google Patents. (n.d.). CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer. Retrieved from

-

PubMed. (2008). Electrochemical properties of poly(3,4-ethylenedioxythiophene) nanofiber non-woven web formed by electrospinning. Journal of Nanoscience and Nanotechnology. Retrieved from [Link]

-

Luo, X., et al. (2016). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. PMC - NIH. Retrieved from [Link]

-

Semantic Scholar. (2021, August 14). 3,4-Ethylenedioxythiophene (EDOT) End-Group Functionalized Poly–caprolactone (PCL). Retrieved from [Link]

-

MDPI. (2021). 3,4-Ethylenedioxythiophene (EDOT) End-Group Functionalized Poly-ε-caprolactone (PCL): Self-Assembly in Organic Solvents and Its Coincidentally Observed Peculiar Behavior in Thin Film and Protonated Media. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Ethylenedioxythiophene (EDOT) in Advanced Material Science. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of poly (3,4-ethylenedioxythiophene) PEDOT. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical Polymerization of 3,4-Ethylenedioxythiophene from Aqueous Solution Containing Hydroxypropyl-β-cyclodextrin.... Retrieved from [Link]

-

NIH. (2022, June 9). Intrinsically Stretchable Poly(3,4-ethylenedioxythiophene) Conducting Polymer Film for Flexible Electronics. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a) poly(3,4-ethylenedioxythiophene) particles; b).... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectra of poly(3,4-ethylenedioxythiophene) film grown on.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Poly(3,4-ethylenedioxythiophene) - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 8. 3,4-Ethylenedioxythiophene - Wikipedia [en.wikipedia.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Intrinsically Stretchable Poly(3,4-ethylenedioxythiophene) Conducting Polymer Film for Flexible Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Electrochemical copolymerization of 3,4-ethylenedioxythiophene and dithienothiophene: influence of feed ratio on electrical, optical and electrochromic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. carlroth.com [carlroth.com]

- 18. echemi.com [echemi.com]

An In-Depth Technical Guide to 3,4-(Ethylenedioxy)thiophenol for Advanced Research

This guide provides a detailed overview of 3,4-(Ethylenedioxy)thiophenol, a specialized chemical compound pertinent to researchers, scientists, and professionals in the field of drug development and materials science. This document synthesizes available technical data, safety information, and handling protocols to ensure its safe and effective use in a laboratory setting.

Core Chemical Identity and Properties

This compound, a distinct organosulfur compound, is often a subject of interest for its unique structural combination of a thiophenol and an ethylenedioxy group. It is crucial to distinguish it from the more extensively documented 3,4-Ethylenedioxythiophene (EDOT), as they are different molecules with distinct chemical properties and applications.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2,3-dihydrobenzo[b][2][3]dioxine-6-thiol, 6-Mercapto-benz-o-1,4-dioxane | [1][4] |

| CAS Number | 247228-28-0 | [1][4][5] |

| Molecular Formula | C₈H₈O₂S | [1][4] |

| Molecular Weight | 168.21 g/mol | [1][4] |

At the time of this writing, comprehensive, publicly available data on the physical properties such as melting point, boiling point, and solubility are limited. Researchers should handle this compound with the assumption that it may have properties similar to other thiophenol derivatives, which are often volatile and possess strong odors.

Critical Safety and Handling Protocols

2.1. Hazard Identification and Precautionary Measures

Thiophenols as a class of compounds are known for their toxicity, strong and unpleasant odors, and ability to be absorbed through the skin. The ethylenedioxy group's influence on the toxicological profile of this specific molecule has not been extensively studied. Therefore, stringent safety precautions are imperative.

Table 2: Summary of Potential Hazards and Recommended Precautions

| Hazard Category | Potential Hazard | Recommended Precautionary Statements |

| Acute Toxicity | Potentially toxic if swallowed, inhaled, or in contact with skin. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Skin Corrosion/ Irritation | May cause skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Damage/ Irritation | May cause serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Sensitization | Vapors may be irritating to the respiratory tract. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

2.2. Personal Protective Equipment (PPE)

Given the potential hazards, a comprehensive PPE strategy is mandatory.

2.3. Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential toxicity, it should be treated as hazardous waste.

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published. However, the synthesis of structurally related 2,3-dihydrobenzo[b][2][3]dioxine derivatives has been documented.[6][7] These methods often involve the reaction of a catechol precursor with a dihaloethane to form the ethylenedioxy ring, followed by functionalization to introduce the thiol group.

The reactivity of this compound is expected to be dictated by the thiol (-SH) group. Thiophenols are known to undergo a variety of reactions, including:

-

Oxidation: Thiols can be oxidized to disulfides, sulfinic acids, or sulfonic acids.

-

Alkylation and Acylation: The sulfur atom is nucleophilic and can be readily alkylated or acylated.

-

Metal Coordination: Thiols can act as ligands for various metal ions.

These potential reactions make this compound a versatile, albeit under-explored, building block in organic synthesis.

Potential Applications and Future Research Directions

While the applications of this compound are not as extensively documented as those of EDOT, its unique structure suggests potential utility in several areas of advanced research.

4.1. Materials Science

The ethylenedioxy and thiophenol moieties suggest that this compound could serve as a monomer or a precursor for functional materials.[2][3] The thiol group provides a reactive handle for polymerization or for grafting onto surfaces, potentially leading to materials with interesting electronic or optical properties.

4.2. Drug Discovery and Bio-organic Chemistry

The 2,3-dihydrobenzo[b][2][3]dioxine core is a structural motif found in some biologically active molecules. For instance, derivatives of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide have been investigated as PARP1 inhibitors for potential anticancer applications.[6][7] The thiol group of this compound could be utilized for bioconjugation or as a pharmacophore in the design of novel therapeutic agents.

The following workflow outlines a conceptual approach for investigating the utility of a novel thiophenol compound in a drug discovery context.

Conclusion

This compound is a chemical compound with potential for novel applications in both materials science and drug discovery. However, the currently available public data on its properties, synthesis, and safety is limited. Researchers and drug development professionals must proceed with a high degree of caution, implementing rigorous safety protocols and conducting thorough risk assessments. Further investigation into this molecule is warranted to fully elucidate its properties and unlock its potential for scientific advancement.

References

-

The Role of 3,4-Ethylenedioxythiophene (EDOT) in Advanced Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

3,4-Ethylenedioxythiophene. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Synthesis of 3,4-ethylenedioxythiophene (EDOT). (2017, October 17). Suzhou Yacoo Science Co., Ltd. Retrieved from [Link]

-

Roncali, J. (2007). 3,4-Ethylenedioxythiophene (EDOT) as a versatile building block for advanced functional π-conjugated systems. Journal of Materials Chemistry, 17(17), 1831-1849. [Link]

- Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer. (2012). Google Patents.

-

Tuncel, D., & Demirtas, T. T. (2019). 3,4-Ethylenedioxythiophene (EDOT) End-Group Functionalized Poly-ε-caprolactone (PCL): Self-Assembly in Organic Solvents and Its Coincidentally Observed Peculiar Behavior in Thin Film and Protonated Media. Polymers, 11(11), 1801. [Link]

- Synthesis method of 3,4-ethylenedioxythiophene. (2011). Google Patents.

-

Luo, X., Cui, X., & Martin, D. C. (2019). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry, 7, 178. [Link]

-

Luo, X., Cui, X., & Martin, D. C. (2019). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. PubMed. Retrieved from [Link]

-

Organic Syntheses Procedure. (2024). Organic Syntheses, 101, 366-381. [Link]

-

Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

-

Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. Retrieved from [Link]

-

Luo, X., Cui, X., & Martin, D. C. (2019). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry, 7, 178. [Link]

-

Martin, D. C., et al. (2019). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. Polymers, 11(3), 503. [Link]

-

Synthesis of 2,3-dihydrobenzo[b][2][3]dioxin-2-yl)(piperazin-1-yl)methanone. (2017). Stack Exchange. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,4-Ethylenedioxythiophene (EDOT) as a versatile building block for advanced functional π-conjugated systems - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. This compound | 247228-28-0 [m.chemicalbook.com]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,4-(Ethylenedioxy)thiophenol in Organic Solvents

Abstract

3,4-(Ethylenedioxy)thiophenol (EDT-SH) is an important functionalized monomer used in the development of advanced conductive polymers and materials for bioelectronics, sensing, and drug delivery systems. The thiol (-SH) group provides a versatile anchor for subsequent chemical modifications, making this compound a valuable building block in materials science. A thorough understanding of its solubility is paramount for its effective synthesis, purification, handling, and application. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in fundamental chemical principles. Due to the scarcity of published quantitative data, this paper emphasizes predictive analysis based on molecular structure and provides a robust, field-proven experimental protocol for researchers to determine solubility in their specific solvent systems.

Introduction: The Significance of this compound

3,4-Ethylenedioxythiophene (EDOT) is the precursor to one of the most successful conductive polymers, PEDOT.[1] The functionalization of the EDOT core structure opens new avenues for creating materials with tailored properties. This compound introduces a reactive thiol group, which serves as a key site for covalent attachment of biomolecules, nanoparticles, or other functional moieties. This capability is critical in applications such as:

-

Biosensors: Immobilization of enzymes or antibodies onto PEDOT-based electrodes.

-

Drug Delivery: Conjugation of therapeutic agents to polymer backbones.

-

Organic Electronics: Modifying the interfacial properties of electronic devices.

The success of these applications hinges on the ability to process EDT-SH in solution. Therefore, knowledge of its solubility in various organic solvents is not merely academic but a critical parameter for process development and material formulation.

Physicochemical Properties and Structural Analysis

To predict the solubility of EDT-SH, we must first understand its inherent physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂S | Internal Calculation |

| Molecular Weight | 168.21 g/mol | Internal Calculation |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from Thiophenol[2] |

| Structure | Thiophene ring fused with a 1,4-dioxane ring, with a thiol (-SH) group attached to the benzene-equivalent position of the thiophene core. | - |

The EDT-SH molecule possesses distinct regions that dictate its interaction with solvents:

-

Aromatic Thiophene Core: A π-rich, polarizable system that favors interactions with other aromatic or polarizable solvents.

-

Ethylenedioxy Group: Contains two ether linkages, introducing polarity and the potential for hydrogen bond acceptance.

-

Thiol (-SH) Group: This is a moderately polar functional group. It can act as a weak hydrogen bond donor and is weakly acidic. The acidity is a key feature, as it allows for deprotonation in basic media to form a highly polar thiolate anion.

This combination of a larger, somewhat nonpolar aromatic system with polar functional groups suggests that EDT-SH will exhibit nuanced solubility, favoring polar aprotic solvents where multiple interaction types are possible.

Predicted Solubility Profile

While specific quantitative data for EDT-SH is not widely available in the literature, a reliable qualitative and semi-quantitative profile can be predicted based on the principle of "like dissolves like" and by analogy to similar compounds like thiophenol.[2][3]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | The hydrophobic thiophene ring system dominates over the polar -SH and ether groups. Thiophenol is classified as insoluble in water.[4] |

| Methanol / Ethanol | Polar Protic | Moderate to Good | The alcohol's ability to hydrogen bond with the ether oxygens and the thiol group, combined with its alkyl chain interacting with the ring system, should facilitate dissolution. Thiophenol is very soluble in alcohol.[2] |

| Acetone | Polar Aprotic | Good to High | Acetone's polarity and ability to accept hydrogen bonds make it a good solvent for moderately polar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Good to High | THF is an excellent solvent for many organic compounds, including those with aromatic and ether functionalities. It is often used as a solvent in reactions involving EDOT derivatives.[5] |

| Dichloromethane (DCM) | Polar Aprotic | Good to High | DCM is a versatile solvent capable of dissolving a wide range of moderately polar to nonpolar organic compounds. |

| Chloroform | Polar Aprotic | Good to High | Similar to DCM, its ability to dissolve moderately polar compounds should make it effective for EDT-SH. |

| Toluene / Benzene | Nonpolar Aromatic | Moderate to Good | π-π stacking interactions between the solvent's aromatic ring and the thiophene core of EDT-SH will promote solubility. Thiophenol is miscible with benzene.[2] |

| Hexane / Heptane | Nonpolar Aliphatic | Low / Insoluble | The overall polarity of EDT-SH is too high for significant interaction with nonpolar aliphatic solvents. |

| DMF / DMSO | Polar Aprotic | High | These highly polar aprotic solvents are excellent at solvating a wide range of organic molecules, including those with multiple polar functional groups. |

| 5% Aqueous NaOH | Aqueous Basic | Soluble | The thiol group is acidic enough to be deprotonated by a strong base, forming the water-soluble sodium thiolate salt. This is a key principle in the qualitative analysis of thiols.[6][7] |

| 5% Aqueous HCl | Aqueous Acidic | Insoluble | The compound lacks a basic functional group that can be protonated to form a water-soluble salt.[6][7] |

Experimental Protocol for Solubility Determination

As a self-validating system, this guide provides a detailed methodology for researchers to determine the solubility of EDT-SH accurately. This protocol is divided into a rapid qualitative assessment and a precise quantitative measurement.

Safety Precautions

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the compound before beginning any work. Thiophenols are known for their strong, unpleasant odors and potential toxicity.

Qualitative Solubility Classification

This initial screening provides rapid insight into the compound's nature and helps in selecting solvents for quantitative analysis. The process follows a standard organic qualitative analysis scheme.[7][8][9]

Step-by-Step Protocol:

-

Preparation: Label a series of small test tubes or vials for each solvent to be tested (Water, 5% NaOH, 5% HCl, THF, Hexane).

-

Sample Addition: Add approximately 10 mg of EDT-SH to each tube.

-

Solvent Addition: Add the designated solvent to each tube in 0.5 mL increments, up to a total of 3 mL.

-

Mixing: After each addition, cap and vortex the tube vigorously for 30 seconds.

-

Observation: Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3% (e.g., 10 mg in <3 mL).[10]

-

pH Test: For the tube with water, test the resulting solution with litmus or pH paper to check for any acidic or basic character.

Caption: Qualitative solubility analysis workflow for EDT-SH.

Quantitative Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound at a specific temperature.

Causality: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This requires excess solid and sufficient time to reach equilibrium. A constant temperature is critical as solubility is temperature-dependent.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

-

Preparation: To a 10 mL glass vial, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add Excess Solute: Add EDT-SH in excess until a significant amount of undissolved solid remains at the bottom of the vial. This ensures the final solution is saturated.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker bath (e.g., 25°C ± 0.5°C). Agitate the mixture for 24 to 48 hours. The extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand in the bath without agitation for at least 2 hours to let the undissolved solids settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a glass syringe. Immediately attach a syringe filter (e.g., 0.2 µm PTFE for organic solvents) and dispense the filtered solution into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent to bring the concentration within the linear range of your analytical method.

-

Analysis: Determine the concentration of EDT-SH in the final diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The final result should be reported in units such as mg/mL or mol/L at the specified temperature.

Conclusion for the Field Professional

Understanding the solubility of this compound is a foundational requirement for its application in advanced materials. This guide establishes a strong predictive framework based on its molecular structure, indicating high solubility in polar aprotic solvents like THF, DMF, and acetone, moderate solubility in alcohols and aromatic solvents, and poor solubility in water and aliphatic hydrocarbons. The key takeaway for researchers is the compound's acidic nature, which allows for dissolution in aqueous bases via salt formation—a useful property for certain processing or purification steps.

Given the absence of a centralized database for its solubility, the experimental protocols provided herein offer a reliable and robust pathway for generating this critical data in-house. Adherence to these methodologies will ensure reproducible and accurate results, enabling seamless integration of EDT-SH into development workflows for next-generation electronics and biomedical devices.

References

-

Thiophenol - Solubility of Things. (n.d.). Retrieved from Solubility of Things. [Link]

-

Scribd. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from Scribd. [Link]

-

Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved from Studylib.net. [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophenol. PubChem Compound Database. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from Ankara University Open Access System. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Suzhou Yacoo Science Co., Ltd. (2017, October 17). Synthesis of 3,4-ethylenedioxythiophene (EDOT). Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Ethylenedioxythiophene. Retrieved from [Link]

-

Ghittorelli, M., et al. (2019). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry. [Link]

- Google Patents. (n.d.). CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer.

-

Furtmüller, P. G., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports. [Link]

- Google Patents. (n.d.). CN102659812A - Simple method for preparing 3,4-ethylenedioxythiophene.

-

LookChem. (n.d.). THIOPHENOL. Retrieved from [Link]

-

Zhang, Q., et al. (2021). Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization. Frontiers in Chemistry. [Link]

-

Iovu, M. C., et al. (2021). 3,4-Ethylenedioxythiophene (EDOT) End-Group Functionalized Poly-ε-caprolactone (PCL): Self-Assembly in Organic Solvents and Its Coincidentally Observed Peculiar Behavior in Thin Film and Protonated Media. Polymers. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. manavchem.com [manavchem.com]

- 5. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. www1.udel.edu [www1.udel.edu]

- 8. scribd.com [scribd.com]

- 9. iscnagpur.ac.in [iscnagpur.ac.in]

- 10. studylib.net [studylib.net]

An In-Depth Technical Guide to 3,4-(Ethylenedioxy)thiophenol: Molecular Structure, Characterization, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-(Ethylenedioxy)thiophenol, a sulfur-containing organic molecule with potential applications in materials science and drug discovery. The document elucidates its molecular structure, explores plausible synthetic pathways, and details the analytical techniques essential for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel thiophenol derivatives.

Introduction: Unveiling this compound

This compound, systematically named 2,3-dihydrobenzo[b][1][2]dioxine-6-thiol, is an aromatic thiol bearing an ethylenedioxy group fused to the benzene ring.[3][4] This unique combination of a reactive thiol moiety and a rigid, electron-rich benzodioxine scaffold suggests its potential as a versatile building block in the synthesis of complex organic molecules and functional polymers. The thiol group offers a reactive handle for various chemical transformations, including oxidation to disulfides, alkylation to form thioethers, and participation in "click" chemistry reactions like thiol-ene additions.[5][6][7] The presence of the ethylenedioxy bridge enhances the stability and modulates the electronic properties of the aromatic ring system.

While its close relative, 3,4-ethylenedioxythiophene (EDOT), is a well-known precursor to the highly successful conducting polymer PEDOT, this compound remains a less explored yet promising molecule.[2][8][9] This guide aims to bridge this knowledge gap by providing a detailed examination of its fundamental chemical characteristics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical behavior and potential applications.

Key Structural Features:

-

Aromatic Thiol: The presence of a thiol (-SH) group directly attached to the benzene ring imparts characteristic acidity and nucleophilicity.

-

Benzodioxine Ring System: The rigid 2,3-dihydrobenzo[b][1][2]dioxine core provides a defined geometry and influences the electronic environment of the thiol group.

-

Ethylenedioxy Bridge: The -O-CH₂-CH₂-O- linkage contributes to the planarity and electron-donating nature of the aromatic system.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂S | [4] |

| Molecular Weight | 168.21 g/mol | [4] |

| CAS Number | 247228-28-0 | [4] |

| Alternate Names | 2,3-Dihydro-benzo[1][2]dioxine-6-thiol, 6-mercapto-benzo-1,4-dioxane | [4] |

The interplay of these structural elements dictates the molecule's reactivity, intermolecular interactions, and ultimately, its utility in various scientific domains.

Caption: Molecular structure of this compound.

Synthesis of this compound: Plausible Synthetic Strategies

Synthesis from a Phenol Precursor (Newman-Kwart Rearrangement)

A robust and widely used method for converting phenols to thiophenols is the Newman-Kwart rearrangement.[1][2] This approach involves a thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound via the Newman-Kwart rearrangement.

Step-by-Step Protocol (Hypothetical):

-

Thiocarbamate Formation: The starting material, 2,3-dihydro-1,4-benzodioxin-6-ol, would be deprotonated with a suitable base (e.g., sodium hydride) and then reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in an aprotic solvent.

-

Thermal Rearrangement: The resulting O-aryl dialkylthiocarbamate is heated to a high temperature (typically 200-300 °C) to induce the rearrangement to the S-aryl isomer.

-

Hydrolysis: The S-aryl dialkylthiocarbamate is then hydrolyzed, usually under basic conditions (e.g., refluxing with potassium hydroxide in ethylene glycol), to yield the desired this compound.

Synthesis from an Aryl Halide Precursor

Another viable approach involves the conversion of an aryl halide, such as 6-bromo-2,3-dihydrobenzo[b][1][2]dioxine, to the corresponding thiol. This can be achieved through several methods, including copper-catalyzed coupling with a sulfur source.[10][11]

Proposed Synthetic Workflow:

Caption: Proposed synthesis from an aryl halide precursor.

Step-by-Step Protocol (Hypothetical):

-

Copper-Catalyzed Coupling: The aryl halide would be reacted with elemental sulfur in the presence of a copper(I) iodide catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF. This reaction typically forms a disulfide intermediate.

-

Reduction: The resulting disulfide is then reduced to the thiol using a reducing agent such as sodium borohydride.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethylenedioxy bridge, and the thiol proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The thiol proton signal is typically a singlet and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating ethylenedioxy group and the sulfur substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2550 | S-H stretch | Confirms the presence of the thiol group.[10] |

| 3100-3000 | Aromatic C-H stretch | Indicates the presence of the benzene ring. |

| 2950-2850 | Aliphatic C-H stretch | Corresponds to the methylene groups of the ethylenedioxy bridge. |

| ~1280 | Aryl-O stretch | Characteristic of the ether linkages in the benzodioxine system. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Electron Ionization (EI-MS): This technique would show the molecular ion peak (M⁺) at m/z = 168, confirming the molecular weight. The fragmentation pattern would likely involve the loss of fragments from the ethylenedioxy ring and potentially the thiol group.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₈O₂S).

Potential Applications

While specific applications of this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development.

-

Polymer Chemistry: The thiol group can be utilized in thiol-ene "click" chemistry to synthesize functional polymers with tailored properties.[5][6][7] It could also serve as a chain transfer agent in radical polymerization or as a monomer in the synthesis of poly(thioether)s.

-

Drug Discovery: Thiophene and thiophenol derivatives are known to exhibit a wide range of biological activities.[12][13] The unique scaffold of this compound could be a starting point for the synthesis of novel therapeutic agents.

-

Materials Science: As a ligand, it could be used to functionalize metal nanoparticles or surfaces, imparting specific properties. Its disulfide, formed upon oxidation, could be incorporated into self-healing polymers.

Safety and Handling

Thiophenols are generally known for their strong, unpleasant odors and potential toxicity. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a molecule with significant untapped potential. Its unique combination of a reactive thiol group and a stable benzodioxine framework makes it an attractive target for synthetic chemists and material scientists. While detailed experimental data for this specific compound remains to be widely published, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. Further research into this promising molecule is warranted to fully explore its utility in advancing various fields of science and technology.

References

-

Chem-Station Int. Ed. (n.d.). synthesis of thiophenol from phenol. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Thiophenol. Retrieved from [Link]

-

Organic Syntheses. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Org. Synth., 51, 139. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 3,4-Ethylenedioxythiophene. Retrieved from [Link]

-

Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5250–5253. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Retrieved from [Link]

- Chen, J., et al. (2016). Room-Temperature Arylation of Thiols: Breakthrough with Aryl Chlorides.

- Khan, I., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1159-1181.

- Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica, 9(2), 167-175.

-

Organic Syntheses. (2024). Synthesis of 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Org. Synth., 101, 366-381. Retrieved from [Link]

-

Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075.

- Kaur, H., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 20(1), 2-15.

- Hernandez, J. J., et al. (2023). Radical-Mediated Scission of Thioaminals for On-Demand Construction-Then-Destruction of Cross-Linked Polymer Networks.

-

Stack Exchange. (2017). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxin-2-yl)(piperazin-1-yl)methanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-thiol, S-trifluoroacetyl-. Retrieved from [Link]

-

Supporting Information for Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization. (n.d.). Retrieved from [Link]

- Xia, Z., et al. (2017). Heavy Metal Ion Removal By Thiol Functionalized Aluminum Oxide Hydroxide Nanowhiskers.

- Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different. (2023). Gels, 9(3), 198.

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-thiolate. Retrieved from [Link]

-

ChemBK. (2024). 2,3-DIHYDROBENZO[B][1][2]DIOXINE-6-CARBOXYLIC ACID. Retrieved from [Link]

-

Shinde, S. V., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. IUCrData, 7(10), x221168.

- Ismail, R., Guerra, V. L. P., & Kovaříček, P. (2023). Sequential In-Situ Growth of Layered Conjugated Polymers for Optoelectronics Under Electrochemical Control.

-

SpectraBase. (n.d.). 2,3-Dihydrobenzo[b]thiophene-2,3-dione. Retrieved from [Link]

-

Postovsky Institute of Organic Synthesis. (n.d.). d]thiophenes and benzo[2][14]selenopheno[3,2-b]thiophenes using the Fiesselm. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. rsc.org [rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Significance of 3,4-(Ethylenedioxy)thiophenol (EDOT-SH)

An In-Depth Technical Guide to the Theoretical Study of 3,4-(Ethylenedioxy)thiophenol Molecular Orbitals

3,4-(Ethylenedioxy)thiophene (EDOT) is a cornerstone monomer for producing one of the most successful conducting polymers, PEDOT.[1][2] The polymer's stability, conductivity, and biocompatibility have led to its widespread use in organic electronics, bio-interfacing, and energy storage.[3] The functionalization of the EDOT monomer unit is a key strategy for tailoring the properties of the resulting materials for specific applications. The introduction of a thiophenol (-SH) moiety to the EDOT structure, creating this compound (EDOT-SH), provides a versatile anchor point. This thiol group can form strong bonds with metal surfaces (like gold), enabling the creation of self-assembled monolayers (SAMs), or act as a reactive handle for further bio-functionalization, crucial for developing advanced biosensors and targeted drug delivery systems.[4]

Understanding the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting the chemical and electronic behavior of EDOT-SH. The energy levels of these frontier molecular orbitals (FMOs) govern the molecule's redox properties, its ability to conduct charge, and its optical absorption characteristics.[5][6] This guide provides a comprehensive overview of the theoretical framework and practical protocols for studying the molecular orbitals of EDOT-SH, blending computational theory with experimental validation for a holistic understanding.

Part I: The Theoretical Framework for Molecular Orbital Analysis

The electronic properties of a molecule are dictated by the arrangement and energies of its electrons in molecular orbitals. For conjugated systems like EDOT-SH, the π-orbitals are of particular interest.

Pillar 1: Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies chemical reactivity and electronic properties by focusing on the interaction between the HOMO and LUMO.

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level correlates with the ionization potential and its propensity to donate electrons, acting as a nucleophile or undergoing oxidation.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level relates to the electron affinity and its ability to accept electrons, acting as an electrophile or undergoing reduction.

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and the ability to be excited by lower-energy light (i.e., longer wavelengths).[7] For conducting polymers, a small band gap in the polymer backbone is essential for charge mobility.[8][9]

Pillar 2: The Causality Behind Computational Method Selection

To calculate the properties of molecular orbitals, quantum chemical methods are employed. Density Functional Theory (DFT) has emerged as the most robust and widely used method for molecules of this size, striking an optimal balance between computational cost and accuracy.[10]

-

Why DFT? Unlike simpler methods, DFT incorporates electron correlation, which is crucial for accurately describing the electronic structure of conjugated and electron-rich molecules like EDOT-SH. It models the electron density of a system rather than the complex many-electron wavefunction, making it computationally efficient.

-

Choice of Functional (B3LYP): The "functional" is the core of a DFT calculation. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular and well-validated choice.[11][12] It combines the strengths of both Hartree-Fock theory and DFT, often yielding highly accurate geometries and electronic properties for a wide range of organic molecules.[6][13]

-

Choice of Basis Set (6-31G(d,p) or higher): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) Pople-style basis set is a good starting point. It is a split-valence basis set, meaning it uses more functions for valence electrons (which are involved in bonding) than for core electrons. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds and lone pairs accurately.

Part II: In Silico Protocol for EDOT-SH Molecular Orbital Calculation

This section provides a step-by-step methodology for performing a theoretical analysis of EDOT-SH using a standard computational chemistry package like Gaussian.[13][14]

Step-by-Step Computational Workflow

-

Molecular Structure Generation:

-

Action: Construct the 3D structure of this compound using a molecular builder. Ensure correct atom connectivity and initial stereochemistry. The thiol (-SH) group is typically placed at the 2- or 5-position of the thiophene ring.

-

Causality: An accurate initial structure is necessary for the optimization algorithm to find the true energy minimum efficiently.

-

-

Geometry Optimization:

-

Action: Perform a geometry optimization calculation using the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This process systematically alters the bond lengths, angles, and dihedrals to find the lowest-energy conformation of the molecule.

-

Causality: Electronic properties are highly sensitive to molecular geometry. Using an un-optimized structure will yield inaccurate HOMO/LUMO energies. The optimization finds the most stable, and therefore most realistic, structure of the molecule in the gas phase.[15]

-

-

Vibrational Frequency Analysis:

-

Action: Following optimization, perform a frequency calculation at the same level of theory.

-

Causality: This is a critical self-validation step. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum, and requires further optimization.[15]

-

-

Single-Point Energy Calculation & Orbital Analysis:

-

Action: Using the validated, optimized geometry, run a single-point energy calculation. This calculation provides the final electronic energy and generates the molecular orbital information.

-

Causality: This step produces the precise energy levels and spatial distributions of the molecular orbitals for the stable molecular structure.

-

-

Data Extraction and Visualization:

-

Action: Extract the energies of the HOMO and LUMO from the output file. Calculate the HOMO-LUMO gap. Use visualization software (e.g., GaussView, Avogadro) to generate and plot the isodensity surfaces of the HOMO and LUMO.

-